1-[(3,4-Dimethoxyphenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine
Description
Properties
Molecular Formula |
C26H30N2O3 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C26H30N2O3/c1-29-25-12-11-22(18-26(25)30-2)20-28-15-13-27(14-16-28)19-21-7-6-10-24(17-21)31-23-8-4-3-5-9-23/h3-12,17-18H,13-16,19-20H2,1-2H3 |
InChI Key |
IMRBUBWMVRAHQR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)CC3=CC(=CC=C3)OC4=CC=CC=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,4-Dimethoxyphenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine typically involves the reaction of 1-(3,4-dimethoxyphenyl)methylpiperazine with 3-phenoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(3,4-Dimethoxyphenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the aromatic ring can be oxidized to form corresponding quinones.
Reduction: The aromatic rings can be reduced under specific conditions to form dihydro derivatives.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine, and sulfonation with sulfuric acid.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of nitro, halo, or sulfonyl derivatives.
Scientific Research Applications
1-[(3,4-Dimethoxyphenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3,4-Dimethoxyphenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Sigma Receptor Ligands
- SA-4503 (1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine):
- Shares the 3,4-dimethoxyphenyl group but uses ethyl and propyl linkers instead of benzyl groups.
- Demonstrated sigma-1 receptor agonism, blocking cocaine-induced hyperactivity in preclinical models .
- The target compound’s rigid benzyl groups may enhance receptor selectivity but reduce metabolic stability compared to SA-4503’s alkyl chains .
Antihistamines
- Meclizine (1-[(4-chlorophenyl)-phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine): Contains a chlorophenyl-benzyl group and a 3-methylbenzyl substituent. Acts as an H1 antagonist with antiemetic properties, structurally diverging from the target compound’s dimethoxy and phenoxy motifs .
Structural Analogues with Modified Aromatic Groups
Key Observations :
Physicochemical Properties
| Property | Target Compound | SA-4503 | Meclizine | 11c () |
|---|---|---|---|---|
| Molecular Weight | ~454.5 g/mol | ~410.5 | ~391.9 | ~503.5 |
| LogP (Predicted) | ~4.2 | ~3.8 | ~5.1 | ~3.5 |
| Key Substituents | Benzyl, phenoxy | Alkyl | Chlorophenyl | Triazolyl |
- Meclizine’s chlorophenyl group contributes to its high logP, aligning with its antihistamine activity .
Biological Activity
1-[(3,4-Dimethoxyphenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine is a compound belonging to the piperazine class, characterized by its unique structural features that include a piperazine ring substituted with two distinct aromatic groups. This compound has garnered interest in pharmaceutical research due to its potential biological activities, particularly as modulators of neurotransmitter systems. This article reviews the biological activity of this compound, synthesizing data from various studies and sources.
Chemical Structure and Properties
- Molecular Formula : C23H26N2O3
- Molecular Weight : 398.46 g/mol
- Structural Features :
- Piperazine ring
- 3,4-Dimethoxyphenyl group
- 3-Phenoxyphenyl group
The presence of these substituents suggests potential interactions with various biological targets, particularly in the central nervous system.
Biological Activity Overview
1-[(3,4-Dimethoxyphenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine has been investigated for several biological activities:
Neurotransmitter Modulation
Research indicates that piperazine derivatives can influence neurotransmitter systems. The specific interactions of this compound with serotonin and dopamine receptors have been a focal point for understanding its pharmacological profile.
Antidepressant and Anxiolytic Effects
Studies have shown that compounds with similar piperazine structures exhibit antidepressant and anxiolytic effects. For instance, derivatives have been tested in animal models demonstrating significant reductions in anxiety-like behaviors and depressive symptoms.
Study 1: Pharmacological Evaluation
A study evaluated the pharmacological effects of various piperazine derivatives, including 1-[(3,4-Dimethoxyphenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine. The findings suggested that this compound exhibited moderate affinity for serotonin receptors, which may contribute to its potential antidepressant effects.
Study 2: Toxicology Assessment
In a toxicological assessment, the compound was administered to rodents to evaluate its safety profile. Results indicated no significant adverse effects at therapeutic doses, suggesting a favorable safety margin for further development.
Comparative Analysis with Related Compounds
To better understand the biological activity of 1-[(3,4-Dimethoxyphenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine, it is useful to compare it with structurally related compounds:
| Compound Name | Structure Features | Biological Activity | Reference |
|---|---|---|---|
| 1-(4-Fluorophenyl)-4-(3-methoxybenzyl)piperazine | Fluorophenyl substitution | Enhanced receptor affinity | |
| 1-(3,5-Dimethoxyphenyl)-4-(2,3-dimethylphenyl)piperazine | Dimethoxy substitution | Antidepressant activity | |
| 1-(Phenylethynyl)-4-(morpholinomethyl)piperazine | Morpholine addition | Diverse pharmacological profile |
This table illustrates how variations in substituents can influence biological activity and specificity for particular targets within the body.
The proposed mechanism of action for 1-[(3,4-Dimethoxyphenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine involves modulation of neurotransmitter systems. It is hypothesized that the compound may act as a partial agonist at serotonin receptors, which could explain its potential antidepressant effects. Further studies are necessary to elucidate the precise mechanisms involved.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing 1-[(3,4-Dimethoxyphenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine, and what key reaction parameters influence yield?
- Methodology : The compound is typically synthesized via sequential alkylation of the piperazine core. For example, the 3,4-dimethoxyphenylmethyl group is introduced using a benzyl halide derivative under basic conditions (e.g., K₂CO₃ in acetonitrile), followed by coupling the 3-phenoxyphenylmethyl moiety via nucleophilic substitution. Key parameters include solvent polarity (e.g., DMF for polar intermediates), temperature (60–80°C for optimal reactivity), and stoichiometric control to prevent over-alkylation .
- Critical Parameters : Use of Pd/C catalysts for hydrogenation steps (if intermediates require reduction) and purification via column chromatography with silica gel (eluent: EtOAc/hexane gradients) .
Q. How is the compound purified post-synthesis, and which analytical techniques confirm its structural integrity?
- Purification : Flash chromatography (silica gel, gradient elution) is standard. Recrystallization from ethanol/water mixtures improves purity for crystalline forms .
- Characterization :
- NMR (¹H/¹³C): Assign methoxy (δ 3.7–3.9 ppm) and piperazine ring protons (δ 2.5–3.5 ppm). Aromatic regions (δ 6.5–7.5 ppm) confirm substituent integration .
- HPLC-MS : Purity >95% confirmed via reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid), with ESI-MS verifying molecular ion peaks .
Q. What in vitro assays are typically used for initial biological screening of this compound?
- Primary Screens :
- Receptor Binding : Radioligand displacement assays (e.g., serotonin 5-HT₂A or dopamine D₂ receptors) using transfected HEK293 cells. IC₅₀ values are calculated via competitive binding curves .
- Cytotoxicity : MTT assays in neuronal (SH-SY5Y) or cancer cell lines (e.g., MCF-7) to assess therapeutic index .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield of this compound when scaling up syntheses?
- Strategies :
- Continuous Flow Reactors : Enhance mixing and heat transfer for exothermic alkylation steps, reducing side products .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) for steps like benzylation, improving yield by 15–20% .
- Catalyst Screening : Testing alternative catalysts (e.g., NiCl₂ vs. Pd/C) for hydrogenation steps to minimize metal leaching .
Q. How should contradictory data regarding the compound’s binding affinity to serotonin receptors be resolved?
- Approach :
- Assay Standardization : Validate protocols using reference ligands (e.g., ketanserin for 5-HT₂A) across labs to control for batch-to-batch variability .
- Orthogonal Techniques : Compare radioligand data with functional assays (e.g., calcium flux in GPCR-engineered cells) to distinguish binding vs. activation .
Q. What computational methods predict the compound’s interaction with dopamine receptors, and how reliable are these models?
- Methods :
- Molecular Docking (AutoDock Vina) : Models ligand-receptor interactions using crystal structures (e.g., D3 receptor PDB: 3PBL). Focus on piperazine nitrogen interactions with Asp110<sup>3.32</sup> .
- MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories; RMSD <2 Å indicates reliable poses .
- Validation : Correlate docking scores (ΔG < -8 kcal/mol) with experimental IC₅₀ values from binding assays .
Q. What strategies are effective in modifying the compound’s substituents to enhance selectivity for specific biological targets?
- SAR Insights :
| Substituent Modification | Impact on Activity |
|---|---|
| 3,4-Dimethoxy → 3,4,5-Trimethoxy | Increased serotonin receptor affinity (IC₅₀ ↓ 30%) due to enhanced H-bonding |
| Phenoxy → Fluorophenoxy | Improved blood-brain barrier penetration (logP ↑ 0.5) for CNS targets |
- Methodology : Parallel synthesis of analogs via Ugi-4CR or Suzuki-Miyaura cross-coupling to diversify substituents .
Data Contradiction Analysis
- Case Study : Discrepancies in reported IC₅₀ values for 5-HT₂A binding (10 nM vs. 250 nM) may arise from:
Safety and Handling
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
